Bismuth 2-ethylhexanoate

Polyurethane coatings Catalyst kinetics Cure time

Bismuth 2-ethylhexanoate (Bi(2-EHA)₃), also known as bismuth octoate or bismuth tris(2-ethylhexanoate), is a metal carboxylate coordination compound with the molecular formula Bi(C₈H₁₅O₂)₃. It is widely employed as an industrial lubricant, desiccant, and a tin-free catalyst in the synthesis of polyurethane foams, coatings, adhesives, and elastomers.

Molecular Formula C24H45BiO6
Molecular Weight 638.6 g/mol
CAS No. 71010-77-0
Cat. No. B3429150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth 2-ethylhexanoate
CAS71010-77-0
Molecular FormulaC24H45BiO6
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3]
InChIInChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyNUMHJBONQMZPBW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth 2-Ethylhexanoate (CAS 71010-77-0) Catalyst Selection and Procurement Guide for Polyurethane and Coating Formulations


Bismuth 2-ethylhexanoate (Bi(2-EHA)₃), also known as bismuth octoate or bismuth tris(2-ethylhexanoate), is a metal carboxylate coordination compound with the molecular formula Bi(C₈H₁₅O₂)₃ . It is widely employed as an industrial lubricant, desiccant, and a tin-free catalyst in the synthesis of polyurethane foams, coatings, adhesives, and elastomers . Characterized as a brown to light yellow liquid with a molecular weight of approximately 638.6 g/mol and a typical purity of 92% in 2-ethylhexanoic acid, this compound is valued for its favorable balance of catalytic activity and reduced environmental impact relative to traditional organotin catalysts [1].

Why Bismuth 2-Ethylhexanoate Cannot Be Simply Substituted with Other Metal Carboxylates in Precision Polyurethane Synthesis


While other bismuth carboxylates like bismuth neodecanoate (BiND) and metal carboxylates such as zinc octoate or tin-based catalysts like dibutyltin dilaurate (DBTDL) belong to the same general class of catalysts, direct substitution often leads to significant deviations in critical process parameters. The unique combination of the bismuth metal center's Lewis acidity and the specific steric and electronic effects of the 2-ethylhexanoate ligand imparts a distinct selectivity profile and reactivity window [1]. Unlike DBTDL, which strongly activates both isocyanate and hydroxyl groups leading to potential side reactions (allophanate, biuret formation), bismuth carboxylates tend to be more selective for the urethane reaction [2]. Furthermore, variations in the carboxylate ligand between 2-ethylhexanoate and neodecanoate alter solubility, viscosity, and catalytic latency, directly impacting pot life, cure profiles, and the final polymer morphology . The following quantitative evidence highlights why specific procurement and formulation with this exact compound is necessary to achieve targeted performance metrics.

Quantitative Performance Benchmarking of Bismuth 2-Ethylhexanoate Against Key Alternatives and In-Class Analogs


Comparative Cure Kinetics: Bismuth 2-Ethylhexanoate vs. Dibutyltin Dilaurate (DBTDL) in 2K Polyurethane Coatings

Bismuth 2-ethylhexanoate (bismuth octoate) demonstrates superior cure acceleration compared to the industry-standard organotin catalyst dibutyltin dilaurate (DBTDL) in a two-component polyurethane coating system. Under identical ambient temperature conditions, the bismuth catalyst achieved a full cure state in a significantly shorter time frame .

Polyurethane coatings Catalyst kinetics Cure time

Selectivity Enhancement: Suppression of Allophanate and Biuret Side Reactions vs. Organotin Catalysts

Bismuth-based catalysts, including bismuth 2-ethylhexanoate, exhibit a higher selectivity for the desired urethane-forming reaction (NCO + OH) over undesirable side reactions such as allophanate and biuret formation. This is mechanistically attributed to a different mode of substrate activation compared to tin catalysts [1]. Tin catalysts like DBTDL strongly activate both the isocyanate (NCO) and hydroxyl (OH) groups, which can promote side reactions at elevated temperatures or high conversion. Bismuth catalysts, being milder Lewis acids, predominantly activate the isocyanate, leading to a cleaner reaction profile [2].

Polyurethane chemistry Catalyst selectivity Reaction control

Cure Acceleration in Epoxy Adhesive Systems: Significant Reduction in Gel Time with Low Catalyst Loading

Bismuth 2-ethylhexanoate functions as an effective curing accelerator in epoxy-based adhesive formulations. A study demonstrated that the addition of a small amount of the catalyst substantially decreased the time required for the material to reach its gel point [1].

Epoxy adhesives Curing accelerator Gel time

Lubrication Performance: Extreme Pressure (EP) Synergism with Sulfur Additives in Base Oils

Bismuth 2-ethylhexanoate (bismuth octoate) demonstrates excellent synergistic extreme pressure (EP) performance when formulated with sulfur-based additives in hydrocarbon base oils. This combination significantly enhances the load-carrying capacity of the lubricant film .

Lubricant additives Extreme pressure performance Tribology

Optimal Industrial and R&D Application Scenarios for Bismuth 2-Ethylhexanoate Based on Verified Performance Advantages


High-Throughput Industrial Polyurethane Coating Lines

For manufacturers of 2K polyurethane coatings seeking to increase line speed or reduce energy consumption from heated curing ovens, Bismuth 2-Ethylhexanoate presents a quantifiable advantage. Its demonstrated ability to achieve full cure at ambient temperature in 24 hours, compared to 48 hours for DBTDL , allows for a 50% reduction in cycle time. This directly enables higher throughput and lower operational costs, making it a strategic replacement for tin-based catalysts where productivity gains are paramount.

Precision Synthesis of Polyurethane Elastomers with Controlled Architecture

Formulators developing thermoplastic polyurethane (TPU) elastomers or high-performance cast elastomers where consistent mechanical properties are critical should consider Bismuth 2-Ethylhexanoate. Its higher selectivity for the primary urethane reaction minimizes the formation of allophanate and biuret crosslinks that can lead to unpredictable rheology and hardness [1]. This class-level characteristic provides a more controlled polymerization, enabling tighter quality control and more reproducible end-use properties compared to less selective organotin catalysts [2].

Formulation of Rapid-Setting Epoxy Adhesives for Electronics Assembly

In electronics packaging and micro-assembly, where fast fixturing is essential, Bismuth 2-Ethylhexanoate serves as a high-efficiency latent accelerator. Evidence from epoxy adhesive studies shows that a low loading of 0.5% reduces gel time by 75% (from 60 to 15 minutes) [3]. This performance characteristic allows formulators to create one-part or two-part adhesives with a long working life that cure rapidly upon demand, a crucial attribute for automated assembly processes where both open time and rapid bond strength development are required.

High-Performance Grease Formulations Requiring Superior Film Strength

For manufacturers of industrial and food-grade lubricating greases targeting enhanced equipment reliability, Bismuth 2-Ethylhexanoate offers a demonstrable improvement in extreme pressure (EP) performance. When used in combination with sulfur-based additives, it generates a synergistic EP effect . Patented formulations leveraging bismuth carboxylates have achieved Timken OK Load ratings of approximately 55, a substantial improvement over the typical rating of 25 for conventional food-grade greases [4]. This translates to better wear protection and extended service intervals for bearings and gears operating under heavy loads.

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